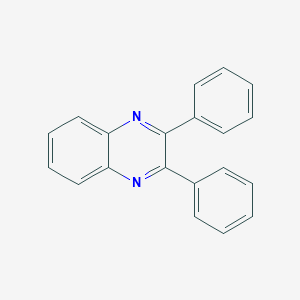

2,3-Diphenylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQVABHABAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168560 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684-14-6 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIPHENYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MJ74FC4Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2,3-Diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-diphenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The document details the core synthesis mechanism, presents a comparative analysis of various synthetic methodologies, and offers detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important compound and its derivatives.

Core Synthesis Mechanism: Condensation of o-Phenylenediamine and Benzil

The most fundamental and widely employed method for synthesizing this compound is the condensation reaction between o-phenylenediamine and benzil.[1][2] This reaction proceeds through a cyclocondensation mechanism, which involves the formation of a dihydropyrazine intermediate followed by aromatization.

The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be promoted by heat or various catalysts.[1] The general reaction scheme is as follows:

Caption: General reaction for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, leading to the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic quinoxaline ring system.

Comparative Analysis of Synthesis Methodologies

Several methods have been developed to optimize the synthesis of this compound, aiming for higher yields, shorter reaction times, and more environmentally friendly conditions. The following table summarizes the quantitative data for some of the most common approaches.

| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 98.95% | [1][3] |

| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [1] |

| Microwave-Assisted | None | Ethanol | Microwave Irradiation | 55 sec | 60% | [2] |

| Ultrasonic Irradiation | None | Not Specified | Not Specified | 8 min | 97% | [2] |

| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Classical Condensation[1][3]

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified Spirit (Ethanol, ~16 mL)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture in a water bath for 30 minutes.

-

Add water dropwise to the reaction mixture until a slight cloudiness persists.

-

Allow the solution to cool to room temperature to facilitate the precipitation of the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis[1]

Materials:

-

o-Phenylenediamine (1.1 mmol)

-

Benzil (1 mmol)

-

Acidic Alumina

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

-

Place the vessel in a microwave synthesizer and irradiate for 3 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated by extraction with a suitable solvent and subsequent purification.

Synthesis Mechanism and Workflow Visualization

The following diagrams illustrate the step-by-step synthesis mechanism and the general experimental workflow.

Caption: Step-wise mechanism of this compound synthesis.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Electrochemical Properties of 2,3-Diphenylquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] Among these, 2,3-diphenylquinoxaline (DPQ) and its derivatives are extensively studied for their versatile applications in medicinal chemistry and materials science.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In the realm of materials science, their unique photophysical and electronic properties, such as significant fluorescence and thermal stability, make them key components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][3][4]

The electrochemical behavior of this compound derivatives is fundamental to understanding their electronic structure and potential applications. Techniques like cyclic voltammetry are crucial for investigating their redox properties, which in turn allows for the determination of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] These energy levels are critical in designing molecules with tailored electronic and photophysical properties for specific applications. This guide provides a comprehensive overview of the electrochemical properties of this compound derivatives, including a summary of key electrochemical data, detailed experimental protocols, and visualizations of relevant workflows.

Electrochemical Data of this compound Derivatives

The electrochemical properties of this compound derivatives can be tuned by introducing various substituents to the quinoxaline core or the phenyl rings. This strategic functionalization allows for the fine-tuning of their HOMO and LUMO energy levels, and consequently, their redox behavior. The following table summarizes key electrochemical data for a selection of this compound derivatives reported in the literature.

| Compound/Derivative | Onset Oxidation Potential (E_ox, V) | Onset Reduction Potential (E_red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) | Reference |

| 2,3-diphenyl-6-nitroquinoxaline | - | - | -3.29 to -3.43 | - | - | [5] |

| Quinoxaline Derivative Qx-3 | - | -1.58 (E_red^onset) | -5.80 | -3.12 | 2.68 | [6] |

| Quinoxaline Derivative Qx-4 | - | - | - | - | - | [6] |

| Quinoxaline Derivative Qx-5 | - | - | - | - | - | [6] |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) | - | - | -5.60 | -3.04 | 2.56 | [7][8] |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7) | - | - | -5.83 | -3.16 | 2.67 | [7][8] |

Note: The values presented are as reported in the cited literature and may have been determined under different experimental conditions.

Experimental Protocols

Synthesis of this compound Derivatives

A common and classical method for synthesizing the this compound core involves the condensation reaction of an o-phenylenediamine with benzil.[1] Modifications to the starting materials allow for the introduction of various substituents.

General Synthetic Protocol:

-

Reactant Preparation: Dissolve o-phenylenediamine (or a substituted derivative) and benzil (or a substituted derivative) in a suitable solvent. Common solvents include glacial acetic acid or ethanol.[1][2]

-

Reaction: The reaction mixture is typically refluxed for a period of 1 to 2 hours.[1] The acidic environment of glacial acetic acid can also act as a catalyst.[1]

-

Work-up: After cooling, the reaction mixture is often poured into water to precipitate the crude product.

-

Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.[2]

Alternative "green" synthesis methods utilizing ultrasonic irradiation have also been reported to improve yields and reduce reaction times.[1][2]

Electrochemical Analysis: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most prevalent technique for characterizing the redox behavior of this compound derivatives.[1] It provides information on their oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.

Typical Experimental Setup and Protocol:

-

Electrochemical Cell: A standard three-electrode cell is typically used.[9][10] This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[9][11]

-

Electrolyte Solution: The derivative to be analyzed is dissolved in a suitable organic solvent containing a supporting electrolyte. A common system is a solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile.[11]

-

Procedure:

-

The electrolyte solution is deoxygenated by bubbling an inert gas (e.g., nitrogen or argon) through it.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

The current response is measured as a function of the applied potential, resulting in a voltammogram.

-

The scan rate (e.g., 100 mV/s) is an important experimental parameter.[11]

-

A separate measurement of the ferrocene/ferrocenium (Fc/Fc+) redox couple is often performed under the same conditions to be used as an internal reference for calibrating the potential values.[11]

-

Data Analysis:

-

The onset oxidation and reduction potentials are determined from the voltammogram.

-

These potentials are then used to calculate the HOMO and LUMO energy levels using empirical formulas.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound derivatives.

Electrochemical Analysis Workflow

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Conclusion

The electrochemical properties of this compound derivatives are a critical aspect of their development for a wide range of applications, from pharmaceuticals to organic electronics. The ability to systematically modify their structure and thereby tune their redox potentials and energy levels provides a powerful tool for rational molecular design. This guide has provided an overview of the key electrochemical characteristics of these compounds, along with the fundamental experimental protocols used for their synthesis and analysis. Further research into novel derivatives and a deeper understanding of their structure-property relationships will continue to drive innovation in this exciting field of chemistry.

References

- 1. This compound | 1684-14-6 | Benchchem [benchchem.com]

- 2. ijiset.com [ijiset.com]

- 3. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Unveiling the Photophysical Landscape of Substituted 2,3-Diphenylquinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-diphenylquinoxaline core, a privileged scaffold in medicinal chemistry and materials science, has garnered significant attention for its versatile photophysical properties. Strategic substitution on this aromatic system allows for the fine-tuning of its absorption, emission, and fluorescence characteristics, paving the way for novel applications in cellular imaging, diagnostics, and as active components in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the photophysical properties of substituted this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and structure-property relationships.

Core Photophysical Properties: A Quantitative Overview

The introduction of various substituents onto the this compound framework profoundly influences its electronic and, consequently, its photophysical behavior. The following tables summarize key quantitative data for a range of substituted derivatives, offering a comparative analysis of their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields in different solvent environments.

Table 1: Photophysical Properties of Substituted this compound Derivatives in Dichloromethane (CH₂Cl₂)

| Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f |

| Unsubstituted | 345 | - | 430 | - |

| 6-Methyl | 347.5 | - | 454 | - |

| Amino Derivatives | 465-566 | - | - | - |

| Diaryl/Heterocyclic Amine | - | - | 465-566 | - |

Note: '-' indicates data not available in the cited literature.

Table 2: Photophysical Properties of 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives

| Compound | λ_abs (nm) | λ_em (nm) |

| Amine Derivative 1 | - | 465 |

| Amine Derivative 2 | - | 566 |

Note: Specific structures and full datasets for these compounds can be found in the cited literature.

Experimental Protocols: A Methodological Deep Dive

The accurate characterization of the photophysical properties of substituted 2,3-diphenylquinoxalines relies on a suite of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, ethanol) at a concentration of approximately 10⁻⁵ M.[1]

-

A quartz cuvette with a 1 cm path length is used for the measurements.

-

-

Measurement:

-

The spectrophotometer is blanked using the pure solvent.

-

The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

The wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) are determined. The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light. This provides information about the molecule's excited state properties.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly used.

-

Sample Preparation:

-

Solutions are prepared similarly to those for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectroscopic grade solvents are essential to minimize background fluorescence.

-

-

Measurement:

-

The sample is excited at its absorption maximum (λ_abs).

-

The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattered light detection.

-

The wavelength of maximum emission (λ_em) is determined.

-

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[2][3]

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Procedure:

-

The absorption and fluorescence spectra of both the standard and the unknown sample are recorded.

-

The absorbance of the standard and the sample at the excitation wavelength are matched and kept below 0.1.

-

The integrated fluorescence intensities of both the standard and the sample are calculated.

-

The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

where:

-

Φ_st is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the excited-state lifetime of a fluorescent molecule.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the number of photons detected versus time is built up.

-

The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ).

-

Visualizing the Process: Experimental Workflow and Structure-Property Relationships

To better understand the experimental process and the logical connections between molecular structure and photophysical properties, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted 2,3-diphenylquinoxalines.

Caption: Influence of substituent electronic nature on the photophysical properties of the this compound core.

Conclusion

The photophysical properties of this compound derivatives are highly tunable through synthetic modification. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working in drug development and materials science. By leveraging these principles, novel quinoxaline-based compounds with tailored photophysical characteristics can be designed and synthesized to address a wide range of scientific and technological challenges. Further exploration into the excited-state dynamics and the application of these compounds as fluorescent probes in complex biological systems will undoubtedly continue to be a fruitful area of research.

References

A Technical Guide to the Synthesis of Novel 2,3-Diphenylquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their versatile synthetic accessibility makes them a focal point in drug discovery and materials science.[3][4] This guide provides an in-depth overview of the synthesis of 2,3-diphenylquinoxaline derivatives, focusing on detailed experimental protocols, comparative quantitative data, and workflow visualizations.

Core Synthesis Pathway: Condensation Reaction

The most fundamental and widely used method for synthesizing the this compound scaffold is the condensation reaction between an aryl 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[5][6] The reaction proceeds via a nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclodehydration to form the stable aromatic quinoxaline ring.[7]

Caption: General synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are presented below, highlighting conventional, modern, and green chemistry approaches.

Protocol 1: Conventional Thermal Synthesis

This classical approach involves heating the reactants in a suitable solvent under reflux.

Procedure:

-

To a warm solution of 2.1 g (0.01 mol) of benzil in 8 ml of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.[5][8][9]

-

Warm the mixture in a water bath for 30 minutes to 1 hour.[3][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, add water dropwise until a slight cloudiness persists.[5][8]

-

Allow the solution to cool to room temperature to induce crystallization.[9]

-

Filter the crude product using a Buchner funnel and wash with cold water.[11]

-

Recrystallize the product from aqueous ethanol to obtain pure this compound.[8][9]

Protocol 2: Microwave-Assisted Synthesis (MAOS)

Microwave irradiation offers a significant acceleration of the reaction, reducing times from hours to minutes.[11][12]

Procedure:

-

Place 0.108 g of o-phenylenediamine and 0.21 g of benzil in a 250 ml round-bottom flask containing 5 ml of ethanol.[11]

-

Seal the vessel and place it in a microwave reactor.[12]

-

Irradiate the mixture at a power of 340-450 W for 3 to 10 minutes.[11][13]

-

After irradiation, allow the mixture to cool to room temperature.[12]

-

Pour the reaction mixture into cold water to precipitate the product.[13]

-

Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or methanol.[11][13]

Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)

Sonication provides an efficient, low-cost, and environmentally friendly alternative for synthesis.[3][14]

Procedure:

-

In a suitable vessel, dissolve o-phenylenediamine and benzil in ethanol.[3]

-

Add a catalytic amount of an acid catalyst, such as p-Toluenesulfonic acid (p-TSA).[3]

-

Place the vessel in an ultrasonic bath and sonicate the mixture at room temperature.

-

Monitor the reaction by TLC; reactions are often complete within 8-20 minutes.[3][15]

-

Isolate the product by filtration and purify by recrystallization.[3]

Protocol 4: Synthesis of 6-Substituted this compound 1,4-di-N-oxides

N-oxidation of the quinoxaline ring can enhance the biological properties of the derivatives.[10][16]

Procedure:

-

First, synthesize the 6-substituted-2,3-diphenylquinoxaline core by condensing a 5-substituted-o-phenylenediamine with benzil in methanol, followed by refluxing for 5-10 hours (as per Protocol 1).[10][16]

-

Dissolve the synthesized quinoxaline derivative (e.g., IIIa-f) in Dichloromethane (DCM).[10]

-

Add m-Chloroperbenzoic acid (m-CPBA) to the solution.[10][16]

-

Stir the mixture for 2 hours and then reflux for an additional 3 hours.[10]

-

After cooling, wash the product with ethanol and recrystallize to obtain the pure 1,4-di-N-oxide derivative (e.g., IVa-f).[10]

Caption: Workflow for synthesis of quinoxaline N-oxides.

Quantitative Data Summary

The choice of synthetic method significantly impacts reaction time and product yield. Greener methods like microwave and ultrasound irradiation show marked improvements over conventional heating.[3]

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference(s) |

| Conventional | Reflux | Rectified Spirit | 30 min | 51% | [3][9] |

| Conventional | Reflux | Glacial Acetic Acid | 2 h | 98% | [13] |

| Microwave | None | Ethanol | 55 sec | 60% | [3] |

| Microwave | Acetic Acid | Glacial Acetic Acid | 3 min | 96% | [13] |

| Microwave | None | Ethanol | 10 min | ~90% | [11] |

| Ultrasound | p-TSA | Ethanol | 10 min | 85% | [3] |

| Ultrasound | None | Ethanol | 8 min | 97% | [3] |

| Green Catalyst | Citric Acid | Ethanol | < 1 min | 94% | [3] |

Table 2: Characterization Data for Synthesized 6-Substituted this compound Derivatives[10]

| Compound | Substituent (R) | Molecular Formula | M.P. (°C) | Yield (%) |

| IIIa | H | C₂₀H₁₄N₂ | 124-126 | 85 |

| IIIb | CH₃ | C₂₁H₁₆N₂ | 116-118 | 82 |

| IIIc | OCH₃ | C₂₁H₁₆N₂O | 141-143 | 79 |

| IIId | Cl | C₂₀H₁₃ClN₂ | 154-156 | 88 |

| IIIe | Br | C₂₀H₁₃BrN₂ | 166-168 | 91 |

| IIIf | NO₂ | C₂₀H₁₃N₃O₂ | 202-204 | 76 |

Application in Biological Screening

The synthesized derivatives are often evaluated for their biological activity. For instance, the antimicrobial properties of this compound 1,4-di-N-oxide derivatives were assessed using the agar well diffusion method.[10]

Protocol 5: Antimicrobial Activity Screening (Agar Well Diffusion)

-

Medium Preparation: Prepare sterile nutrient agar medium for bacteria or potato dextrose agar for fungi.[10]

-

Inoculation: Inoculate the molten agar with the test microorganism under aseptic conditions. Pour the inoculated medium into sterile Petri dishes and allow it to solidify.[10]

-

Well Creation: Create cups (6 mm in diameter) by punching the agar surface with a sterile cork borer.[10]

-

Compound Application: Prepare solutions of the synthesized compounds in Dimethyl sulfoxide (DMSO) at various concentrations (e.g., 25, 50, 100, 200 µg/ml). Add a fixed volume (e.g., 50 µl) of the test solution, a standard reference drug (e.g., Nystatin), and a DMSO control into separate wells.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours.[10]

-

Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm). The absence of a zone for the DMSO control confirms the solvent has no antimicrobial activity.[10]

Caption: Workflow for the agar well diffusion assay.

Conclusion

The synthesis of this compound derivatives is a well-established field with continually evolving methodologies. While conventional thermal methods are reliable, modern techniques such as microwave and ultrasound-assisted synthesis offer compelling advantages in terms of speed, efficiency, and alignment with green chemistry principles.[15][17] The straightforward nature of the core condensation reaction, coupled with the potential for diverse functionalization (e.g., substitution and N-oxidation), ensures that quinoxalines will remain a vital scaffold for the development of novel therapeutics and advanced materials.[4][18] This guide provides the foundational protocols and comparative data necessary for researchers to select and optimize the most suitable synthetic strategy for their specific objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. ijiset.com [ijiset.com]

- 4. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1684-14-6 | Benchchem [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. ajrconline.org [ajrconline.org]

- 12. benchchem.com [benchchem.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. ajrconline.org [ajrconline.org]

- 15. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of 2,3-Diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The compound this compound (C₂₀H₁₄N₂) is a key scaffold in this family, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials.[1][4] Its applications extend to organic light-emitting diodes (OLEDs) and fluorescent probes, owing to its unique photophysical properties.[4][5] This guide focuses on the definitive determination of its crystal and molecular structure through single-crystal X-ray diffraction.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with its chemical synthesis, followed by crystal growth, and culminating in X-ray diffraction analysis.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the condensation reaction between o-phenylenediamine and benzil.[6][7] Various energy sources, including conventional heating, microwave irradiation, and ultrasonic irradiation, can be employed to drive this reaction.[2][6]

Conventional Heating Method:

-

A solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit is warmed in a round-bottom flask.[6][7]

-

To this warm solution, a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit is added.[6][7]

-

The resulting mixture is then warmed on a water bath for approximately 30 minutes.[6][7]

-

After the reaction period, water is added dropwise to the mixture until a slight cloudiness persists.[7][8]

-

The flask is then cooled, often in an ice bath, to facilitate the crystallization of the crude product.[8]

-

Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[6][8]

Microwave-Assisted Synthesis:

A mixture of benzil (0.01 M) and o-phenylenediamine (0.01 M) in 16 mL of ethanol can be subjected to microwave irradiation, which has been reported to yield the product in as little as 55 seconds.[2]

Ultrasound-Assisted Synthesis:

Sonication of a mixture of o-phenylenediamine and benzil in ethanol at room temperature has been shown to produce high yields (up to 97%) in a short reaction time of about 8 minutes.[2]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown from the purified this compound. A common method is slow evaporation of a saturated solution. The recrystallization process from ethanol, as described in the synthesis, can yield crystals of sufficient quality.[8] Beautiful, cotton ball-like crystalline growths have been observed upon allowing a warm ethanol solution to cool to room temperature, followed by further cooling in an ice bath.[8]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

A suitable single crystal of this compound is mounted on the diffractometer.[9]

-

The crystal is maintained at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[9]

-

X-ray diffraction data are collected using a radiation source such as Mo Kα (λ = 0.71073 Å).[9] Data collection is typically performed using ω/2θ scans.[9]

-

The collected diffraction data are processed, which includes an absorption correction (e.g., multi-scan).[9]

-

The crystal structure is solved using direct methods and refined on F² using a full-matrix least-squares method.[9]

Data Presentation

The crystallographic data for this compound has been reported, and key parameters are summarized in the table below. Two slightly different datasets have been published, which are presented here for a comprehensive overview.

| Parameter | Value (Dataset 1)[10][11] | Value (Dataset 2)[9] |

| Chemical Formula | C₂₀H₁₄N₂ | C₂₀H₁₄N₂ |

| Formula Weight | 282.33 | 282.33 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2/n |

| a (Å) | 6.0325(3) | 6.0306(2) |

| b (Å) | 10.9516(6) | 10.9269(5) |

| c (Å) | 22.5985(13) | 22.5309(8) |

| β (°) | 95.107(2) | 95.005(3) |

| Volume (ų) | Not Reported | 1479.03(10) |

| Z | 4 | 4 |

| Temperature (K) | Not Reported | 100 |

| Radiation (Å) | Not Reported | Mo Kα (0.71073) |

| R-factor | Not Reported | 0.044 |

In the molecular structure of this compound, the quinoxaline ring system exhibits a slight out-of-plane twist of approximately 12°.[9] The two phenyl rings are twisted relative to the plane of the quinoxaline moiety, with reported torsion angles of 36.88(5)° and 53.32(4)°.[10][11]

Visualization

The following diagram illustrates the general experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ijiset.com [ijiset.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1684-14-6: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Insights into 2,3-Diphenylquinoxaline: A Technical Overview for Researchers

An in-depth exploration of the synthesis, characterization, and theoretical quantum chemical properties of 2,3-Diphenylquinoxaline, a heterocyclic compound with significant potential in materials science and drug development. This technical guide provides a consolidated resource for researchers, scientists, and professionals in drug development, summarizing key experimental and computational findings.

Introduction

This compound is a heterocyclic aromatic compound that has garnered considerable interest due to its versatile applications. Its rigid, planar structure, and extended π-conjugation system are precursors to unique photophysical and electronic properties, making it a valuable scaffold in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. Quantum chemical studies are instrumental in understanding the structure-property relationships of this molecule, offering predictive insights into its reactivity, electronic behavior, and nonlinear optical (NLO) potential. This guide presents a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound.

Synthesis and Experimental Characterization

The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and benzil. Various experimental protocols have been developed to optimize this reaction, including conventional heating, microwave irradiation, and sonochemical methods, often resulting in high yields.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and further derivatization. Below are summaries of commonly employed synthetic procedures.

Conventional Synthesis: A solution of o-phenylenediamine in a suitable solvent, such as rectified spirit or ethanol, is added to a warm solution of benzil in the same solvent. The mixture is then refluxed for a period ranging from 30 minutes to several hours. The product is typically isolated by precipitation upon the addition of water, followed by filtration and recrystallization from a suitable solvent system like aqueous ethanol.

Microwave-Assisted Synthesis: In a more rapid approach, o-phenylenediamine and benzil are mixed in an appropriate solvent (e.g., ethanol) and subjected to microwave irradiation. This method significantly reduces the reaction time to a few minutes while often maintaining good to excellent yields.

Sonochemical Synthesis: Ultrasonic irradiation provides another green and efficient alternative. The reactants are dissolved in a solvent and sonicated at room temperature. This method can lead to high yields in a short reaction time, presumably due to the phenomenon of cavitation which enhances the reaction rate.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for the synthesis and characterization.

Computational Workflow for Quantum Chemical Studies

Caption: Computational workflow for quantum chemical analysis.

Data Presentation

Synthesis of this compound

| Method | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |

| Conventional | o-Phenylenediamine, Benzil | Rectified Spirit | Water Bath, 30 min | 30 min | 51 | [1] |

| Conventional | o-Phenylenediamine, Benzil | Rectified Spirit | Reflux | 1-1.5 h | 75 | [2] |

| Microscale | o-Phenylenediamine, Benzil | Methanol | Heat Plate | - | 94.65 | [3] |

| Ultrasound | o-Phenylenediamine, Benzil | Ethanol | Sonication | 8 min | 97 | [2] |

Spectroscopic Data

| Technique | Wavenumber/Chemical Shift/Wavelength | Assignment | Reference |

| FT-IR (cm⁻¹) | 3057, 3026 | Aromatic C-H stretch | [3] |

| 1566.5 | C=N stretch | [4] | |

| 1347 | C-N stretch | [3] | |

| 771.53 | C-H bend | [4] | |

| ¹H NMR (CDCl₃, ppm) | 8.0-8.2 (m) | Quinoxaline protons | [4] |

| 7.2-7.5 (m) | Phenyl protons | [4] | |

| UV-Vis (nm) | ~356 | π-π* transition | [5] |

| ~248.5 | π-π* transition | [4] |

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like this compound. These studies provide valuable information on Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

Computational Protocol

A common and effective computational approach for studying quinoxaline derivatives involves geometry optimization and subsequent property calculations using DFT. A representative and robust level of theory is the B3LYP functional combined with the 6-311++G(d,p) basis set. This method has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The general computational workflow is as follows:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including the energies of the HOMO and LUMO.

-

Nonlinear Optical (NLO) Property Calculation: The polarizability (α) and first-order hyperpolarizability (β) can be calculated to assess the NLO response of the molecule.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and easier electronic excitation.

While specific calculated values for the HOMO, LUMO, and energy gap of the parent this compound are not consistently reported across the literature in a readily comparable format, studies on closely related derivatives provide valuable insights. For instance, DFT calculations on various quinoxaline derivatives have been performed to understand their potential as corrosion inhibitors, where the HOMO and LUMO distributions are key to predicting their interaction with metal surfaces.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β). Molecules with large hyperpolarizability values are sought after for applications such as frequency doubling and optical switching.

Computational studies on quinoxaline-1,4-dioxide derivatives have demonstrated that the quinoxaline scaffold can be a component of molecules with significant NLO properties. These studies typically employ DFT methods, such as B3LYP/6-311++G(d,p), to calculate the polarizability and first-order hyperpolarizability. While specific, readily available calculated values for the polarizability and first-order hyperpolarizability of the parent this compound were not identified in the current literature search, the extended π-conjugated system of the molecule, arising from the quinoxaline core and the two phenyl substituents, suggests that it possesses the foundational electronic characteristics for potential NLO activity. Further dedicated computational studies are warranted to quantify the NLO response of this compound and to guide the design of new derivatives with enhanced NLO properties.

Conclusion

This compound is a readily accessible and versatile heterocyclic compound with a rich chemical profile. Its synthesis is well-established, with several efficient methods available. Spectroscopic and quantum chemical studies have provided a solid foundation for understanding its structural and electronic properties. The insights from DFT calculations, particularly concerning the frontier molecular orbitals, are invaluable for predicting its reactivity and guiding the development of new functional materials. While the nonlinear optical properties of the parent molecule require more focused computational investigation, the existing data on related derivatives suggest that the this compound scaffold is a promising platform for the design of novel materials for optoelectronic and other advanced applications. This guide serves as a foundational resource to encourage and facilitate further research into this important class of compounds.

References

- 1. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | CoLab [colab.ws]

- 2. ojs2.utp.edu.co [ojs2.utp.edu.co]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Enhanced molecular first hyperpolarizabilities with Reichardt’s type of zwitterions: a computational study on roles of various monocyclic aromatic bridges - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of 2,3-Diphenylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,3-diphenylquinoxaline. While specific quantitative thermal analysis data for the this compound monomer is not extensively available in readily accessible literature, this document infers its thermal properties from the well-documented high thermal stability of its polymeric counterparts, the polyphenylquinoxalines (PPQs). This guide presents a compilation of relevant data, outlines standard experimental protocols for thermal analysis, and proposes a theoretical degradation pathway for the core this compound structure. The information herein is intended to serve as a valuable resource for researchers and professionals working with this compound in fields such as materials science, pharmaceuticals, and organic electronics.

Introduction

This compound is a heterocyclic aromatic compound that forms the core structure for a class of high-performance polymers known as polyphenylquinoxalines (PPQs). These materials are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. Understanding the intrinsic thermal stability and degradation mechanism of the fundamental this compound unit is crucial for predicting the long-term performance and processing limits of materials derived from it. This guide summarizes the available knowledge and provides a framework for the thermal analysis of this important molecule.

Thermal Stability Assessment

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for the this compound monomer is sparse in the reviewed literature. However, the thermal behavior of polyphenylquinoxalines provides strong evidence for the exceptional thermal robustness of the this compound moiety.

Data from Polyphenylquinoxalines (PPQs)

Polymers derived from this compound units exhibit remarkable thermal stability. Studies on various PPQs have consistently shown that these polymers do not undergo significant thermal degradation at temperatures below 500°C in an inert atmosphere. This high level of stability is attributed to the highly aromatic structure and the stability of the quinoxaline ring system.

Data from Sulfonated Polyphenylquinoxalines (SPPQs)

Sulfonated derivatives of PPQs have also been investigated for their thermal properties. These studies indicate that the onset of thermal degradation is related to the cleavage of the sulfonic acid groups, which typically occurs at temperatures around 250°C. The core polyphenylquinoxaline backbone, however, remains stable at this temperature, further underscoring the high intrinsic thermal stability of the this compound structure.

Table 1: Summary of Thermal Stability Data for Polyphenylquinoxaline-based Materials

| Material | Onset of Degradation (in N2/Ar) | Key Observations |

| Polyphenylquinoxalines (PPQs) | > 500°C | Exceptionally high thermal stability. |

| Sulfonated PPQs (SPPQs) | ~250°C | Initial weight loss due to decomposition of sulfogroups. |

Proposed Thermal Degradation Pathway

In the absence of direct experimental evidence from techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for this compound, a plausible degradation pathway can be proposed based on its chemical structure. At elevated temperatures, thermal degradation is likely initiated by the homolytic cleavage of the weakest bonds in the molecule. The proposed pathway involves fragmentation of the phenyl substituents and eventual breakdown of the quinoxaline ring.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

For researchers intending to perform thermal analysis on this compound or its derivatives, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum pan.

-

Instrument Setup: The pan is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum or other suitable DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min). A typical program would be to heat from ambient temperature to a temperature above the expected melting point.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting data is plotted as a DSC thermogram.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct and detailed experimental data on the thermal degradation of this compound is not widely reported, the exceptional thermal stability of its corresponding polymers strongly suggests a high degree of intrinsic thermal robustness for the monomer. The provided experimental protocols offer a standardized approach for researchers to determine the specific thermal properties of this compound and its derivatives. The proposed degradation pathway serves as a theoretical framework that can be validated through further experimental investigation using techniques such as Py-GC-MS. This guide consolidates the current understanding and provides a practical resource for professionals in the field.

Solubility of 2,3-Diphenylquinoxaline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-diphenylquinoxaline, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding its expected solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for the accurate determination of solubility, enabling researchers to generate precise quantitative data for their specific needs. This guide includes a structured table with representative data from a closely related quinoxaline derivative to illustrate data presentation and analysis. Visual representations of the experimental workflow and the logical relationships influencing solubility are also provided to enhance understanding.

Introduction to this compound and its Solubility

This compound is a solid organic compound characterized by a quinoxaline core substituted with two phenyl groups.[1] Its molecular structure, C₂₀H₁₄N₂, contributes to its general solubility profile: it is typically soluble in organic solvents such as ethanol and chloroform but has low solubility in water.[1] The large, nonpolar surface area imparted by the phenyl groups suggests a higher affinity for nonpolar or moderately polar solvents.

The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications. In drug development, solubility affects formulation, bioavailability, and pharmacokinetic properties. For materials science, understanding its solubility is crucial for solution-based processing and fabrication of organic electronic devices.

Quantitative Solubility Data

To illustrate how such data should be presented, the following table summarizes the mole fraction solubility (x) of a structurally similar compound, 6-chloro-2,3-diphenylquinoxaline, in various organic solvents at different temperatures. This data serves as a valuable reference for predicting the solubility trends of this compound and for structuring experimentally determined data.

Table 1: Illustrative Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | Ethyl Acetate (x) | Toluene (x) |

| 298.15 | 0.00550 | 0.00680 | 0.03250 | 0.02130 |

| 303.15 | 0.00670 | 0.00810 | 0.04060 | 0.02670 |

| 308.15 | 0.00806 | 0.00973 | 0.04980 | 0.03320 |

| 313.15 | 0.00968 | 0.01166 | 0.06110 | 0.04130 |

| 318.15 | 0.01158 | 0.01392 | 0.07510 | 0.05140 |

| 323.15 | 0.01382 | 0.01659 | 0.09220 | 0.06390 |

Note: This data is for 6-chloro-2,3-diphenylquinoxaline and is provided as a representative example.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to generating reliable and reproducible data. The isothermal saturation method is a widely accepted and robust technique for this purpose.

Isothermal Saturation Method

This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until a saturated solution is achieved. The concentration of the dissolved solute is then determined analytically.

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached. The required equilibration time should be determined experimentally for each solvent system.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask.

-

Sample Analysis:

-

Gravimetric Analysis: Weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute). Weigh the residue of this compound. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent.

-

Chromatographic or Spectroscopic Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

3.1.3. Calculation of Mole Fraction Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = n₁ / (n₁ + n₂)

where:

-

n₁ is the number of moles of this compound

-

n₂ is the number of moles of the solvent

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal saturation method.

Logical Relationships Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Reaction Kinetics of 2,3-Diphenylquinoxaline Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics governing the formation of 2,3-diphenylquinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. The synthesis, predominantly achieved through the condensation of o-phenylenediamine and benzil, is analyzed across various catalytic systems and reaction conditions. This document details the underlying reaction mechanism, summarizes key quantitative data, provides explicit experimental protocols, and visualizes the logical and experimental workflows.

Core Reaction Mechanism

The synthesis of this compound from o-phenylenediamine and benzil is a classic condensation reaction. The mechanism proceeds through three primary stages:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of an amino group from o-phenylenediamine on one of the carbonyl carbons of benzil. This is followed by a second nucleophilic addition involving the other amino group and the remaining carbonyl group, leading to the formation of a diimine intermediate.

-

Intramolecular Cyclization: The diimine intermediate undergoes an intramolecular cyclization via dehydration to form the core quinoxaline ring structure.[1]

-

Aromatization: The final step involves aromatization to yield the stable, fully conjugated this compound system.[1]

The overall reaction can be influenced by the choice of solvent, catalyst, and energy source. Acidic media, for instance, can accelerate both the initial imine formation and the final aromatization step.[1]

Caption: Reaction mechanism for this compound synthesis.

Kinetic Studies and Rate-Determining Step

Kinetic investigations reveal that the rate-determining step is highly dependent on the reaction conditions. In conventional thermal synthesis, such as refluxing in ethanol or acetic acid, the cyclization of the diimine intermediate is identified as the rate-limiting step.[1] For this thermal pathway, the calculated activation energy (Eₐ) has been reported as 58 kJ/mol.[1]

The introduction of different energy sources like microwave and ultrasonic irradiation significantly alters the reaction kinetics, leading to dramatically reduced reaction times and often higher yields.[2] Ultrasonic irradiation, for example, is presumed to enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical transformations.[2]

Quantitative Data Summary: A Comparative Analysis

The efficiency of this compound synthesis is markedly influenced by the chosen methodology. The following table summarizes quantitative yield and reaction time data from various published protocols.

| Method | Catalyst/Solvent System | Time | Yield (%) | Reference(s) |

| Conventional Heating | Glacial Acetic Acid (Solvent & Catalyst) | 2 hours | 90% | [1] |

| Rectified Spirit (Ethanol) | 1 - 1.5 hours | 75% | [2] | |

| Methanol | 5 - 10 hours | ~90-97% | [3][4] | |

| Microwave Irradiation | Ethanol | 55 seconds | 60% | [2] |

| Solvent-Free | 180 seconds | 90% | [2] | |

| Manganese Oxide / Molecular Sieves | 1 minute | ~76% | [5] | |

| Ultrasonic Irradiation | None / Ethanol | 8 minutes | 97% | [2] |

| p-Toluenesulfonic Acid (p-TSA) / Ethanol | 10 minutes | 85% | [2] | |

| Catalytic (Room Temp) | Citric Acid / Ethanol | < 1 minute | 94% | [2] |

| TiO₂-Pr-SO₃H / Ethanol | 10 minutes | 95% | [6][7] | |

| Cerium (IV) Ammonium Nitrate (CAN) / Acetonitrile | 20 minutes | 80 - 98% | [6] | |

| Bentonite K-10 / Ethanol | 20 minutes | 95% | [6] | |

| Hexafluoroisopropanol (HFIP) | 1 hour | 95% | [6][7] | |

| Camphorsulfonic Acid (CSA) / Ethanol | 2 - 8 hours | High | [8] | |

| AlCuMoVP / Toluene | 2 hours | 92% | [9] |

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below. A generalized workflow for these experiments is illustrated in the subsequent diagram.

Protocol 1: Conventional Thermal Synthesis[2]

-

Reactant Preparation: Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit (ethanol). In a separate flask, dissolve 1.08 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.

-

Reaction: Add the o-phenylenediamine solution to the warm benzil solution.

-

Heating: Reflux the mixture on a boiling water bath for 1 to 1.5 hours.

-

Isolation: After reflux, add water dropwise to the mixture until a slight cloudiness persists.

-

Purification: Allow the solution to cool, which will induce crystallization. Filter the crude product and recrystallize from aqueous ethanol to obtain pure this compound.

Protocol 2: Ultrasonic-Assisted Synthesis (Sonosynthesis)[2]

-

Reactant Preparation: In a suitable vessel, dissolve o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in ethanol. A catalyst, such as p-toluenesulfonic acid, may be added at this stage.[2]

-

Reaction: Place the vessel in an ultrasonic bath and sonicate the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion (typically 8-10 minutes), isolate the product by filtration and purify by recrystallization.[2]

Protocol 3: Microwave-Assisted Synthesis[2]

-

Reactant Preparation: Place benzil (0.01 mol) and o-phenylenediamine (0.01 mol) in a microwave-safe reaction vessel. For a solvent-based approach, add 16 mL of ethanol.

-

Reaction: Irradiate the mixture in a domestic or laboratory microwave oven for the specified time (e.g., 55 seconds for ethanol-based, 180 seconds for solvent-free).

-

Isolation and Purification: After irradiation and cooling, the product is isolated and recrystallized from a suitable solvent like ethanol.

Caption: Generalized experimental workflow for synthesis of this compound.

References

- 1. This compound | 1684-14-6 | Benchchem [benchchem.com]

- 2. ijiset.com [ijiset.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrar.org [ijrar.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive literature review of the core synthetic methodologies for quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to serve as a valuable resource for professionals in drug discovery and development.

Core Synthetic Strategies

The synthesis of the quinoxaline ring system is versatile, with several established strategies that can be broadly categorized as classical condensations, modern catalytic methods, and green chemistry approaches. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This straightforward reaction generally proceeds with good yields and is amenable to a wide range of substituted starting materials. The reaction is typically catalyzed by an acid and can be performed under conventional heating or with microwave assistance to reduce reaction times.

Synthesis from α-Hydroxy Ketones

An alternative to using 1,2-dicarbonyl compounds is the reaction of o-phenylenediamines with α-hydroxy ketones. This method often involves an in-situ oxidation of the α-hydroxy ketone to the corresponding dicarbonyl species, which then undergoes condensation. Various catalytic systems, including metal-free approaches using iodine in DMSO, have been developed for this transformation.[2]

One-Pot Synthesis from 2-Nitroanilines and Vicinal Diols

More recent advancements have led to the development of one-pot procedures that combine the reduction of a nitro group and subsequent cyclization. A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[3][4] In this approach, the vicinal diol serves as the hydrogen donor for the reduction of the nitro group, and the resulting o-phenylenediamine reacts with the in-situ generated dicarbonyl compound.

Copper-Catalyzed Synthesis from o-Phenylenediamines and Alkynes

The direct use of alkynes as a two-carbon synthon for the pyrazine ring offers an atom-economical route to quinoxalines. Copper-catalyzed oxidative coupling of o-phenylenediamines with terminal alkynes has emerged as a powerful method for this transformation.[5][6] These reactions often proceed in the presence of a base and an oxidant.

Quantitative Data Comparison

The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies under different conditions.

Table 1: Condensation of o-Phenylenediamine with Benzil

| Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 h | ~90 | |

| MgBr₂·OEt₂ | Methanol | Reflux | - | 80-85 | |

| Microwave (340 W) | Ethanol | - | 10 min | - | [1] |

| TiO₂-Pr-SO₃H (1 mol%) | None | Room Temp | 10 min | 95 | [7][8] |

| Alumina-supported MoVP | Toluene | 25 | 2 h | 92 | [9] |

Table 2: Synthesis from α-Hydroxy Ketones

| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzoin | I₂ (20 mol%) | DMSO | 100 | - | 78-99 | [2] |

| Substituted o-phenylenediamines, α-hydroxy ketones | Graphene Oxide, N₂H₄·H₂O | - | - | - | Moderate to Excellent | [2] |

Table 3: One-Pot Synthesis from 2-Nitroanilines

| 2-Nitroaniline | Vicinal Diol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 98 | [3][4][10] |

| 4,5-Dimethyl-2-nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 94 | [4] |

| 4-Chloro-2-nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 85 | [4] |

Table 4: Copper-Catalyzed Synthesis from Alkynes

| o-Phenylenediamine | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Phenylacetylene | Cu-Al-2 | K₂CO₃ | Toluene | 60 | 10 | 95 | [5] |